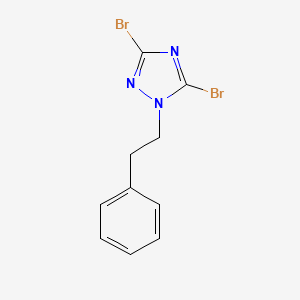

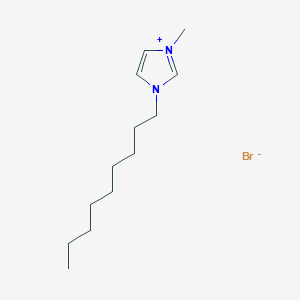

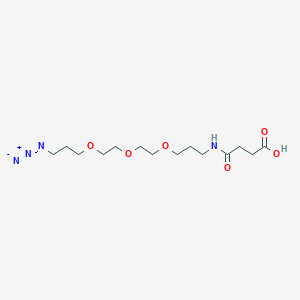

![molecular formula C7H12ClNO2 B6319501 (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 1212489-75-2](/img/structure/B6319501.png)

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 119102-95-3 . It has a molecular weight of 177.63 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This process allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Improved Synthesis Techniques

- An improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was developed, providing a more efficient and scalable production approach for this compound and its analogues (Tararov et al., 2002).

Synthesis of Constrained Prolines

- A novel synthetic route for producing enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids has been described. These compounds are regarded as conformationally constrained β-functionalised proline analogues (Buñuel et al., 2001).

Applications in Formal Synthesis

- The synthesis of enantiomerically pure conformationally constrained 4-hydroxyprolines and their application in the formal synthesis of (+)-epibatidine has been demonstrated, highlighting the compound's utility in complex molecular constructions (Avenoza et al., 1999).

Novel Synthetic Approaches

- Innovative methods for synthesizing 2,4-ethanoproline and other similar compounds have been developed, contributing to the field of medicinal chemistry and the design of new molecules (Grygorenko et al., 2009).

Building Blocks in Medicinal Chemistry

- The compound and its derivatives have been identified as useful building blocks in medicinal chemistry due to their bicyclic nature and conformational constraints, which can lead to novel drug discoveries (Napolitano et al., 2010).

Catalytic Potential in Organic Reactions

- The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions has been explored, revealing its selectivity and providing insights into its application in organic synthesis (Armstrong et al., 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVAMMMWNZVEAH-ARDPDPPTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C[C@@H]1NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

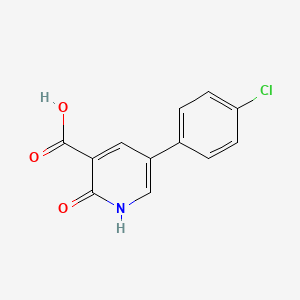

![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)

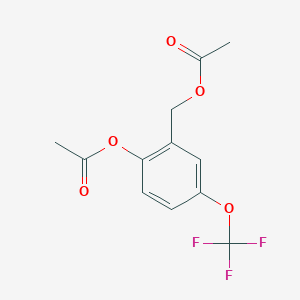

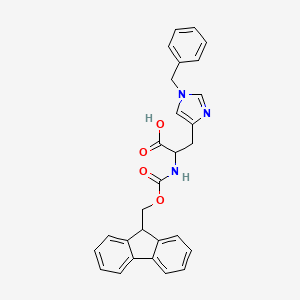

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)